2-(5-ethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Ethyl Substitution: Introduction of the ethyl group at the 5-position of the benzofuran ring can be achieved through Friedel-Crafts alkylation.
Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride.
Sulfamoylphenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide or sulfamoyl groups, potentially leading to amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the benzofuran ring and the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O4S/c1-2-12-3-8-17-16(9-12)13(11-24-17)10-18(21)20-14-4-6-15(7-5-14)25(19,22)23/h3-9,11H,2,10H2,1H3,(H,20,21)(H2,19,22,23) |
InChI Key |
SEMTXYKMTCMPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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